molecular formula C18H16ClN3O3S B2805750 3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921878-19-5

3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2805750
CAS No.: 921878-19-5
M. Wt: 389.85
InChI Key: NKXSQSCDSCQYEM-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic chemical compound supplied for research and development purposes. This molecule features a pyridazin-3(2H)-one core, a scaffold recognized in medicinal chemistry for its diverse biological activities . While specific data on this exact compound is limited, structurally related pyridazinone derivatives have been investigated as potent inhibitors of phosphodiesterase-4 (PDE4) . PDE4 is a key therapeutic target for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . The integration of a 3-chlorobenzenesulfonamide group in the structure is a strategic feature that may influence the compound's binding affinity and selectivity towards specific enzyme targets, potentially including kinases or other hydrolases. Researchers can utilize this high-purity compound as a key intermediate in synthetic chemistry or as a pharmacological tool to explore new mechanisms of action in cellular models. Further investigation is required to fully elucidate its specific molecular targets, potency, and cellular activity. This product is intended for laboratory research by qualified professionals and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-chloro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-15-7-4-8-16(13-15)26(24,25)20-11-12-22-18(23)10-9-17(21-22)14-5-2-1-3-6-14/h1-10,13,20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXSQSCDSCQYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Precursors: : The synthesis typically begins with readily available chemicals such as 3-chlorobenzenesulfonyl chloride and 6-oxo-3-phenylpyridazine.

  • Coupling Reaction: : The 3-chlorobenzenesulfonyl chloride reacts with an intermediate bearing the ethyl chain. This intermediate is often synthesized through a stepwise construction involving 6-oxo-3-phenylpyridazine.

  • Reaction Conditions: : This synthesis is generally carried out under controlled conditions involving a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct and promote nucleophilic substitution.

Industrial Production Methods

  • Scaling Up: : For large-scale production, optimized reaction conditions are employed to ensure high yield and purity. Key factors include temperature control, solvent choice (commonly DMF or DMSO), and purification techniques like recrystallization or column chromatography.

  • Automation and Continuous Flow: : In industrial settings, automation of the reaction setup and utilization of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloro group can undergo nucleophilic substitution, making it a versatile intermediate for further chemical modification.

  • Redox Reactions: : The oxo group allows for various redox reactions, enabling conversion to different oxidation states.

  • Condensation Reactions: : The sulfonamide moiety can participate in condensation reactions, forming new amide bonds.

Common Reagents and Conditions

  • Nucleophiles: : Such as amines or thiols for substitution reactions.

  • Oxidizing Agents: : Like potassium permanganate for oxidation processes.

  • Catalysts: : Acid or base catalysts can be used to facilitate condensation reactions.

Major Products

  • Substituted Analogs: : From nucleophilic substitution.

  • Oxidized Derivatives: : Resulting from redox processes.

  • Condensed Products: : With new amide or ester bonds.

Scientific Research Applications

Chemistry

  • As a Building Block: : It serves as a precursor for synthesizing more complex molecules.

  • Catalysis: : Could act as a ligand in organometallic catalysis.

Biology

  • Enzyme Inhibition: : The sulfonamide group suggests potential as an enzyme inhibitor, particularly for carbonic anhydrase.

  • Probing Biological Pathways: : Used in studying signal transduction pathways due to its interactive nature.

Medicine

  • Drug Design:

  • Targeted Therapy: : May be useful in cancer research for developing targeted chemotherapeutic agents.

Industry

  • Material Science: : Utilized in the development of novel polymers or resins.

  • Agriculture: : Possible application as a pesticide intermediate.

Mechanism of Action

Molecular Targets and Pathways

  • Enzymatic Inhibition: : The sulfonamide group can mimic natural substrates, competitively inhibiting enzyme function.

  • Receptor Binding: : The phenylpyridazine core might interact with specific receptors, altering cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s pyridazinone-ethyl-benzenesulfonamide scaffold distinguishes it from related sulfonamides. Key comparisons include:

Pyridazinone vs. Piperidinylmethyl-Dihydrobenzofuran Scaffolds
  • Target Compound: Pyridazinone ring with phenyl substitution (electron-withdrawing and aromatic interactions).
  • Compound 7 (): Piperidinylmethyl group linked to a dihydrobenzofuran (electron-rich oxygen-containing heterocycle). The dihydrobenzofuran in Compound 7 may enhance metabolic stability compared to the pyridazinone’s ketone group, which could be prone to reduction .
Substituent Effects on the Sulfonamide Group
  • Target Compound : 3-Chlorophenyl group (electron-withdrawing, enhances electrophilicity).
  • Compound 5a (): Benzyloxy-substituted pyridazinone (bulky substituent may reduce solubility).
  • Compounds 15–18 () : Varied substituents (e.g., 5-chloro-2-fluoro, 5-chloro-2-methoxy) alter electronic and steric profiles. For example, the methoxy group in Compound 17 increases hydrophilicity compared to the chloro group in the target compound .
Reaction Conditions and Yields
Compound Key Reactants Conditions Yield Physical State Reference
Target Compound (Inferred) Pyridazinone intermediate + 3-chlorobenzenesulfonyl chloride K2CO3, polar aprotic solvent N/A N/A
Compound 5a () 4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide + benzyl bromide K2CO3, DMF, 5°C Not reported Solid
Compound 7 () Primary amine + 3-chlorobenzenesulfonyl chloride K2CO3, grinding method 86% Yellow solid
Compound 15 () Primary amine + 3-chlorobenzenesulfonyl chloride K2CO3 83% Colorless oil
  • The grinding method in Compound 7’s synthesis () improved yield (86%) compared to standard solution-phase reactions, suggesting a scalable approach for the target compound .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~463 g/mol, estimated) is comparable to Compound 7 (464.01 g/mol) but higher than Compound 5a (290.02 g/mol for a simpler analog) .
  • Lipophilicity : The 3-chloro substituent likely increases logP relative to methoxy or fluoro analogs (e.g., Compound 16 vs. 17), impacting membrane permeability .

Biological Activity

3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class of drugs. Its unique structural features, including a chloro group and a pyridazinone core, suggest significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₁₆ClN₃O₃S
Molecular Weight 389.9 g/mol
CAS Number 921878-19-5

The presence of the sulfonamide group is notable for its role in antibacterial activity, while the pyridazinone core is associated with interactions with various biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit COX and LOX enzymes, thus modulating inflammatory responses.
  • Binding Affinity : Preliminary studies suggest interactions with various biological targets, potentially influencing their activity and leading to therapeutic effects.

Case Studies and Research Findings

While specific case studies on this exact compound are sparse, related research provides insights into its potential applications:

  • Analgesic and Anti-inflammatory Studies : Compounds structurally similar to this sulfonamide have been evaluated for their analgesic and anti-inflammatory properties. For instance, derivatives with pyridazinone cores have demonstrated significant inhibition of inflammatory mediators in vitro.
  • Synthesis and Biological Evaluation : A study focused on synthesizing similar pyridazine derivatives showcased their ability to inhibit cancer cell proliferation in vitro, suggesting that modifications to the core structure can enhance biological activity.

Comparative Analysis with Similar Compounds

To understand the potential efficacy of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
2-(6-Oxo-3-(m-tolyl)pyridazin-1(6H)-yl)-N-phenethylacetamidePyridazinone core with phenethyl substitutionAnalgesic activity
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-fluoropyrimidin-4-yl)acetamideFluorinated phenyl groupAnti-inflammatory properties
2-[4-(3-fluorophenyl)-5-methyl-6-oxo-3-propan-2-ylpyridazin-1-yl]-N-(5-fluoropyrimidin-4-yl)acetamideAlkyl substitution on pyridazinePotential analgesic effects

Q & A

Q. Key Challenges :

  • Low yields due to steric hindrance from the ethyl linker and phenyl substituents.
  • Optimization of solvent polarity (e.g., DMF vs. THF) to improve reaction efficiency .

Which analytical techniques are critical for characterizing this compound’s purity and structure?

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the sulfonamide group (δ 3.2–3.5 ppm for –SO2_2NH–) and pyridazinone ring (δ 6.8–7.5 ppm for aromatic protons) .
  • HPLC : Purity >95% achieved using a C18 column with acetonitrile/water (70:30) mobile phase .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 416.05 (calculated for C19_{19}H17_{17}ClN3_3O3_3S) .

What biological targets or mechanisms are associated with this compound?

Q. Basic Research Focus

  • Enzyme Inhibition : Structural analogs inhibit kynurenine monooxygenase (KMO), a target in neurodegenerative diseases like Huntington’s, via competitive binding to the flavin adenine dinucleotide (FAD) site .
  • Receptor Modulation : The sulfonamide group may interact with GABAA_A receptors, as seen in related compounds with anticonvulsant activity .

How can researchers optimize reaction conditions to improve synthesis yield?

Q. Advanced Research Focus

ParameterOptimized ConditionEvidence Source
SolventDMF (polar aprotic)
Temperature80–90°C (reflux)
CatalystPd(OAc)2_2 (0.5 mol%)
Reaction Time12–24 hours

Methodology : Design of Experiments (DoE) to assess interactions between variables like solvent polarity and temperature .

How to resolve contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

  • Data Discrepancy Example : Conflicting IC50_{50} values for KMO inhibition (2.1 µM vs. 5.4 µM) across studies .
  • Resolution Strategies :
    • Validate assay protocols (e.g., use recombinant human KMO vs. murine isoforms).
    • Control for compound stability in buffer solutions (pH 7.4 vs. 6.8) .

What structure-activity relationship (SAR) insights guide derivative design?

Q. Advanced Research Focus

  • Critical Substituents :
    • Chlorine at C3 : Enhances lipophilicity and target affinity (ClogP = 2.8) .
    • Pyridazinone Ring : Electron-withdrawing groups improve metabolic stability .
  • Modifications : Replacing the ethyl linker with propyl reduces cytotoxicity in HEK293 cells .

How to design in vitro assays for evaluating target engagement?

Q. Advanced Research Focus

  • Enzyme Assays :
    • KMO Activity : Monitor NADPH consumption spectrophotometrically at 340 nm .
    • IC50_{50} Determination : Dose-response curves with 8-point serial dilution (1 nM–100 µM) .
  • Cellular Assays : Measure neuroprotective effects in SH-SY5Y cells exposed to oxidative stress (H2_2O2_2) .

What stability challenges arise under physiological conditions?

Q. Advanced Research Focus

  • Hydrolysis Risk : The sulfonamide bond degrades in acidic environments (pH < 4).
  • Mitigation : Co-crystallization with cyclodextrins improves stability in simulated gastric fluid .

How can computational modeling predict binding modes?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to simulate interactions with KMO’s FAD-binding pocket (PDB: 5V84) .
  • MD Simulations : GROMACS trajectories (100 ns) assess binding stability at the active site .

What pharmacokinetic parameters should be prioritized for in vivo studies?

Q. Advanced Research Focus

  • ADME Properties :
    • Oral Bioavailability : Predicted 45% (SwissADME).
    • BBB Penetration : LogBB = -0.3 (requires prodrug modification) .
  • In Vivo Validation : Plasma half-life (t1/2_{1/2}) and brain/plasma ratio in rodent models .

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